Technical Profile: 5-Isopropyl-m-xylene (3,5-Dimethylcumene)
Technical Profile: 5-Isopropyl-m-xylene (3,5-Dimethylcumene)
[1][2][3]
Executive Summary
5-Isopropyl-m-xylene (CAS: 4706-90-5), also known as 3,5-dimethylcumene, is a high-value alkylaromatic intermediate.[1][2][3] While structurally simple, its unique substitution pattern—possessing both methyl and isopropyl groups in a meta arrangement—renders it a critical scaffold in the synthesis of fine chemicals.
For the pharmaceutical and materials science sectors, this compound serves two primary distinct roles:
-
Precursor to 3,5-Xylenol: Through Hock rearrangement (cumene process analog), it yields 3,5-dimethylphenol, a key intermediate for the synthesis of chloroxylenol (PCMX), a widely used antiseptic and pharmaceutical preservative.[3]
-
Linker Synthesis for MOFs: Exhaustive oxidation converts the alkyl groups to carboxylic acids, yielding 1,3,5-benzenetricarboxylic acid (Trimesic Acid), a fundamental linker in Metal-Organic Frameworks (MOFs) used in drug delivery systems.[3]
This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and downstream applications, grounded in industrial best practices.
Chemical Identity & Physical Matrix[3][4][5]
Understanding the physical constants is essential for optimizing reaction parameters, particularly in solvent-free oxidation processes where vapor pressure and viscosity play critical roles.[3]
Table 1: Physicochemical Properties of 5-Isopropyl-m-xylene
| Property | Value | Metric/Condition | Source |
| CAS Number | 4706-90-5 | - | TCI Chemicals |
| IUPAC Name | 1-Isopropyl-3,5-dimethylbenzene | - | NIST |
| Molecular Formula | C₁₁H₁₆ | - | - |
| Molecular Weight | 148.25 g/mol | - | PubChem |
| Appearance | Colorless, clear liquid | - | - |
| Boiling Point | 195 °C (468 K) | @ 760 mmHg | NIST / TCI |
| Melting Point | -57 °C (216 K) | - | NIST (TRC) |
| Density | 0.86 g/mL | @ 20 °C | TCI Chemicals |
| Refractive Index | @ 20 °C | TCI Chemicals | |
| Flash Point | 63 °C | Closed Cup | TCI Chemicals |
| Solubility | Insoluble in water; Soluble in EtOH, Ether, Acetone | - | - |
| LogP (Oct/Wat) | 3.43 | Estimated | ChemEO |
Synthesis & Production Protocols
The synthesis of 5-isopropyl-m-xylene is a classic example of Friedel-Crafts Alkylation .[3] The challenge lies in controlling regioselectivity to favor the 1,3,5-substitution pattern (thermodynamic product) over the 1,2,4-isomer (kinetic product) and preventing poly-alkylation.[3]
Protocol: Catalytic Alkylation of m-Xylene
Objective: Selective isopropylation of m-xylene using propylene or isopropyl chloride.[3]
Reagents:
-
Substrate: m-Xylene (99% purity, anhydrous)
-
Alkylating Agent: Isopropyl Chloride (2-Chloropropane) or Propylene gas[3]
-
Catalyst: Aluminum Chloride (
) or Zeolite H-Beta (for heterogeneous catalysis)[3]
Step-by-Step Methodology:
-
Reactor Setup:
-
Catalyst Activation:
-
If using
: Suspend 0.05 molar equivalents of anhydrous in the m-xylene solvent.[3] Cool to 0–5 °C.[3] -
Note on Causality: Low temperature favors kinetic control initially, but the 1,3,5-isomer is thermodynamically favored. Steric hindrance directs the bulky isopropyl group to the meta position relative to the methyls (position 5).[3]
-
-
Addition:
-
Reaction & Isomerization:
-
Allow the mixture to warm to room temperature and stir for 3–4 hours.
-
Isomerization Step: Heat to 50–60 °C for 1 hour. This promotes the migration of the isopropyl group from the kinetically favored 4-position (1,2,4-isomer) to the thermodynamically stable 5-position (1,3,5-isomer) due to steric relief.[3]
-
-
Quenching & Workup:
-
Purification:
Chemical Reactivity & Downstream Applications[3][8]
5-Isopropyl-m-xylene is a "pivot" molecule.[3] Its reactivity is defined by the difference in oxidation potential between the benzylic methyl hydrogens and the tertiary benzylic isopropyl hydrogen.
Pathway A: The "Cumene" Route to Pharmaceuticals
In drug development, this pathway is critical for generating 3,5-Xylenol , a precursor to the antiseptic Chloroxylenol.
-
Mechanism: Auto-oxidation of the tertiary isopropyl hydrogen forms a stable hydroperoxide.[3] Acid-catalyzed cleavage (Hock rearrangement) yields the phenol and acetone.[3]
-
Relevance: 3,5-Xylenol is difficult to synthesize via direct methylation of phenol due to ortho/para directing effects.[3] This route guarantees the meta substitution.
Pathway B: Exhaustive Oxidation to Trimesic Acid
Used in materials science, specifically for Metal-Organic Frameworks (e.g., HKUST-1).[3]
-
Mechanism: Strong oxidation (e.g.,
or catalyzed aerobic oxidation) converts all alkyl groups (-CH3 and -iPr) to carboxylic acids (-COOH).[3]
Visualization: Reactivity Workflows
Caption: Divergent synthesis pathways from 5-Isopropyl-m-xylene leading to pharmaceutical antiseptics (Red) and MOF materials (Green).[3]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Flammable Liquid (Category 4): Flash point 63 °C. While technically a combustible liquid, it requires standard solvent precautions.[3]
-
Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.[3]
-
Aquatic Toxicity (Chronic 4): May cause long-lasting harmful effects to aquatic life.[3]
Handling Protocols:
-
Engineering Controls: Use only in a chemical fume hood. Ground all equipment to prevent static discharge, especially during transfer.[3]
-
PPE: Nitrile gloves (0.11 mm thickness minimum) and safety goggles are mandatory.[3]
-
Storage: Store in a cool, dry place away from oxidizing agents (peroxides, nitrates). Keep under inert gas if long-term storage is required to prevent auto-oxidation to hydroperoxides.[3]
References
-
NIST Chemistry WebBook. (2024).[3] Benzene, 1,3-dimethyl-5-(1-methylethyl)- Thermochemical Data.[3] SRD 69.[2][3] Retrieved from [Link][3]
-
PubChem. (2024).[3] Compound Summary: 5-Isopropyl-m-xylene (CID 20833).[3] National Library of Medicine.[3] Retrieved from [Link]
-
Olah, G. A., & Molnár, A. (2003). Hydrocarbon Chemistry.[3] Wiley-Interscience.[3] (Reference for Friedel-Crafts alkylation mechanisms and isomerization thermodynamics).
-
Global Market Insights. (2021). 5-Isopropyl-m-Xylene Market Size & Application Analysis. Retrieved from [Link][3]
Sources
- 1. Benzene, 1,3-dimethyl-5-(1-methylethyl)- [webbook.nist.gov]
- 2. Benzene, 1,3-dimethyl-5-(1-methylethyl)- [webbook.nist.gov]
- 3. 5-Isopropyl-m-xylene | C11H16 | CID 20833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimesic acid - Wikipedia [en.wikipedia.org]
